molecular formula C14H8BrNO2 B14474599 8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one CAS No. 67090-35-1

8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one

Cat. No.: B14474599
CAS No.: 67090-35-1
M. Wt: 302.12 g/mol
InChI Key: GISMEQMQTWUQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazinone family. This compound is characterized by the presence of a bromine atom at the 8th position and a phenyl group at the 2nd position on the benzoxazinone ring. Benzoxazinones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with benzoyl chloride in the presence of a base such as triethylamine, followed by bromination using a brominating agent like N-bromosuccinimide (NBS) . The reaction is carried out in an organic solvent such as chloroform under reflux conditions .

Industrial Production Methods

Industrial production of benzoxazinone derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis .

Mechanism of Action

The mechanism of action of 8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one is unique due to the specific positioning of the bromine atom and the phenyl group, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can enhance the compound’s ability to participate in substitution reactions and may also affect its interaction with biological targets .

Properties

CAS No.

67090-35-1

Molecular Formula

C14H8BrNO2

Molecular Weight

302.12 g/mol

IUPAC Name

8-bromo-2-phenyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C14H8BrNO2/c15-11-8-4-7-10-12(11)16-13(18-14(10)17)9-5-2-1-3-6-9/h1-8H

InChI Key

GISMEQMQTWUQLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Br)C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.